molecular formula C12H11N5O B11867273 6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]- CAS No. 57338-66-6

6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-

Cat. No.: B11867273
CAS No.: 57338-66-6
M. Wt: 241.25 g/mol
InChI Key: HFXAMEWMAYIKHR-UHFFFAOYSA-N
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Description

2-(p-Tolylamino)-1H-purin-6(9H)-one is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a p-tolylamino group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolylamino)-1H-purin-6(9H)-one typically involves the reaction of a purine derivative with p-toluidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(p-Tolylamino)-1H-purin-6(9H)-one may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolylamino)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where the p-tolylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted purine derivatives.

Scientific Research Applications

2-(p-Tolylamino)-1H-purin-6(9H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(p-Tolylamino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Tolyl)pyridine
  • 4-chloro-5-(2-((2-hydroxyethyl)(p-tolyl)amino)ethoxy)phthalonitrile
  • 5-amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile

Uniqueness

2-(p-Tolylamino)-1H-purin-6(9H)-one is unique due to its specific structure, which combines the purine ring with a p-tolylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, binding affinities, and biological activities, which can be advantageous in specific research or industrial contexts.

Properties

CAS No.

57338-66-6

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-(4-methylanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H11N5O/c1-7-2-4-8(5-3-7)15-12-16-10-9(11(18)17-12)13-6-14-10/h2-6H,1H3,(H3,13,14,15,16,17,18)

InChI Key

HFXAMEWMAYIKHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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